molecular formula C18H11N5O4S B2808125 (2E)-4-(1,3-benzodioxol-5-yl)-N-(3-nitroanilino)-1,3-thiazole-2-carboximidoyl cyanide CAS No. 477194-05-1

(2E)-4-(1,3-benzodioxol-5-yl)-N-(3-nitroanilino)-1,3-thiazole-2-carboximidoyl cyanide

Cat. No. B2808125
CAS RN: 477194-05-1
M. Wt: 393.38
InChI Key: RKGKATVOVHTSIC-HYARGMPZSA-N
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Description

The compound appears to contain several functional groups, including a benzodioxole, a nitroaniline, and a thiazole. Benzodioxole is a type of aromatic ether that is often used in the synthesis of various pharmaceuticals . Nitroaniline is an organic compound consisting of a phenyl group attached to an amino group and a nitro group, which is often used in the synthesis of dyes, pharmaceuticals, and agricultural chemicals . Thiazole is a heterocyclic compound that is found in many drugs and is known for its diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzodioxole and nitroaniline moieties would contribute to the aromaticity of the compound, while the thiazole ring would introduce a degree of heterocyclic character .


Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the amino group, which is electron-donating .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively stable and possibly planar. The nitro group could potentially make the compound more reactive .

Scientific Research Applications

1. Synthesis and Characterization as Cyanide Sensors

(2E)-4-(1,3-benzodioxol-5-yl)-N-(3-nitroanilino)-1,3-thiazole-2-carboximidoyl cyanide is involved in the synthesis of compounds like (E)-2-((benzo[d]thiazol-2-ylimino)methyl)-4-nitrophenol 1 and (E)-2-(((6-methoxybenzo[d]thiazol-2-yl)imino)methyl)-4-nitrophenol 2. These compounds, synthesized under microwave conditions and confirmed using IR, 1H NMR, and 13C NMR techniques, are sensitive and selective sensors for the detection of cyanide in aqueous media (Elsafy, Al-Easa, & Hijji, 2018).

2. Antibacterial Activity

In the field of medicinal chemistry, analogs of this compound have been synthesized and found to exhibit promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These synthesized compounds, while showing antibacterial properties, were also assessed for their cytotoxic activity against mammalian cell lines, suggesting potential medical applications (Palkar et al., 2017).

3. Synthesis of Novel Pyrazole Derivatives

The compound has been used in the regioselective synthesis of novel pyrazole derivatives attached to benzothiazole and benzimidazole moieties. This synthesis involves various spectral techniques and contributes to the development of new compounds that can have various applications, including medicinal chemistry (Kheder et al., 2014).

4. Role in Synthesis of Benzimidazole Derivatives

Benzimidazole derivatives synthesized from this compound have shown diverse potential applications, including as glucosidase inhibitors with antioxidant activity. The synthesis process involves microwave and conventional methods, offering insights into efficient synthesis techniques (Özil, Parlak, & Baltaş, 2018).

5. Application in Organic Synthesis

It is also involved in the synthesis of benzannulated N-heterocyclic carbene ligands. This synthesis process contributes to the field of organometallic chemistry and offers potential applications in catalysis (Hahn, García Plumed, Münder, & Lügger, 2004).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Many drugs containing thiazole rings work by inhibiting certain enzymes, but without more information, it’s difficult to speculate on the mechanism of action of this specific compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis and potential applications, particularly in the field of pharmaceuticals given the presence of the benzodioxole, nitroaniline, and thiazole moieties .

properties

IUPAC Name

(2E)-4-(1,3-benzodioxol-5-yl)-N-(3-nitroanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N5O4S/c19-8-14(22-21-12-2-1-3-13(7-12)23(24)25)18-20-15(9-28-18)11-4-5-16-17(6-11)27-10-26-16/h1-7,9,21H,10H2/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGKATVOVHTSIC-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=NNC4=CC(=CC=C4)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=N/NC4=CC(=CC=C4)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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